3-METHYL-7-(4-METHYLPIPERAZINO)[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE
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Overview
Description
3-METHYL-7-(4-METHYLPIPERAZINO)[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE is a heterocyclic compound that contains both thiazole and pyrimidine rings. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-7-(4-METHYLPIPERAZINO)[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE typically involves the cyclization of appropriate thiazole and pyrimidine precursors. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde and a piperazine derivative under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and purity. This often involves the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-7-(4-METHYLPIPERAZINO)[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The methyl and piperazine groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various alkylating or acylating agents
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Thiol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-METHYL-7-(4-METHYLPIPERAZINO)[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE involves its interaction with specific molecular targets in the cell. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This can lead to the disruption of critical cellular processes, such as DNA replication or protein synthesis, ultimately resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their antimicrobial and anticancer properties.
Thiazolo[3,2-a]pyrimidine derivatives: These compounds also contain fused thiazole and pyrimidine rings and exhibit a range of biological activities.
Uniqueness
3-METHYL-7-(4-METHYLPIPERAZINO)[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE is unique due to the presence of the piperazine ring, which can enhance its biological activity and improve its pharmacokinetic properties . This makes it a promising candidate for further development as a therapeutic agent.
Properties
IUPAC Name |
3-methyl-7-(4-methylpiperazin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5S2/c1-14-3-5-16(6-4-14)10-8-9(12-7-13-10)15(2)11(17)18-8/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRQZQHCUGQAJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC3=C2SC(=S)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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